(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23. JWH 073 is one of several synthetic CBs which have been included in smoking mixtures. JWH 073 5-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018.
Brand Name:
Vulcanchem
CAS No.:
1307803-47-9
VCID:
VC0163722
InChI:
InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(20-14-17(25)11-12-22(20)24)23(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14-15,25H,2-3,13H2,1H3
SMILES:
CCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula:
C23H21NO2
Molecular Weight:
343.426
(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
CAS No.: 1307803-47-9
Cat. No.: VC0163722
Molecular Formula: C23H21NO2
Molecular Weight: 343.426
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23. JWH 073 is one of several synthetic CBs which have been included in smoking mixtures. JWH 073 5-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018. |
|---|---|
| CAS No. | 1307803-47-9 |
| Molecular Formula | C23H21NO2 |
| Molecular Weight | 343.426 |
| IUPAC Name | (1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(20-14-17(25)11-12-22(20)24)23(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14-15,25H,2-3,13H2,1H3 |
| Standard InChI Key | JZGAGMUTAYXMMJ-UHFFFAOYSA-N |
| SMILES | CCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
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